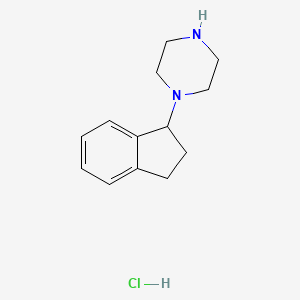
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Vorbereitungsmethoden
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt . Industrial production methods often focus on optimizing yield and purity, with some methods achieving up to 99.5% purity .
Analyse Chemischer Reaktionen
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or sulfonates.
Major products formed from these reactions include various substituted piperazines and other heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride involves its interaction with specific molecular targets. Piperazine compounds generally act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors. This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of certain organisms, such as parasitic worms .
Vergleich Mit ähnlichen Verbindungen
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride can be compared with other piperazine derivatives, such as:
1-(2,3-Dichlorophenyl)piperazine hydrochloride: Known for its use in the synthesis of psychotropic drugs like aripiprazole.
1-(3-Trifluoromethylphenyl)piperazine: Used in the synthesis of various pharmaceutical agents.
The uniqueness of this compound lies in its specific indanyl group, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Eigenschaften
Molekularformel |
C13H19ClN2 |
|---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
1-(2,3-dihydro-1H-inden-1-yl)piperazine;hydrochloride |
InChI |
InChI=1S/C13H18N2.ClH/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15;/h1-4,13-14H,5-10H2;1H |
InChI-Schlüssel |
HUCMZMNAPUWYOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=CC=CC=C2C1N3CCNCC3.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















